molecular formula C28H44O3S B1585396 Naphthalenesulfonic acid, dinonyl- CAS No. 25322-17-2

Naphthalenesulfonic acid, dinonyl-

Cat. No.: B1585396
CAS No.: 25322-17-2
M. Wt: 460.7 g/mol
InChI Key: ANYJSVKEVRJWRW-UHFFFAOYSA-N
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Description

Naphthalenesulfonic acid, dinonyl- is a synthetic high-molecular-weight sulfonic acid. It is known for its unique properties as a water-insoluble sulfonic acid, making it valuable in various industrial applications. This compound is primarily used as a corrosion inhibitor, phase-transfer catalyst, and in the production of lubricants and coatings .

Mechanism of Action

Target of Action

The primary targets of Naphthalenesulfonic acid, dinonyl- Sulfonic acids, in general, are known to interact with various biological targets due to their strong acidity and ability to form hydrogen bonds .

Mode of Action

The mode of action of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can interact with biological molecules through hydrogen bonding and electrostatic interactions . These interactions can potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by Naphthalenesulfonic acid, dinonyl- Sulfonic acids can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids are generally poorly absorbed due to their high polarity . The impact of these properties on the bioavailability of Naphthalenesulfonic acid, dinonyl-

Result of Action

The molecular and cellular effects of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can potentially alter the function of various biological molecules, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naphthalenesulfonic acid, dinonyl- . For instance, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing its interactions with biological targets . Furthermore, the presence of other ions in the environment can also affect the solubility and stability of Naphthalenesulfonic acid, dinonyl- .

Biochemical Analysis

Biochemical Properties

Naphthalenesulfonic acid, dinonyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as naphthalenesulfonate dioxygenase, which catalyzes the oxidation of naphthalenesulfonates . These interactions are crucial for the degradation and metabolism of naphthalenesulfonic acid, dinonyl- in biological systems.

Cellular Effects

Naphthalenesulfonic acid, dinonyl- has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, naphthalenesulfonic acid, dinonyl- can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of naphthalenesulfonic acid, dinonyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, naphthalenesulfonic acid, dinonyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalenesulfonic acid, dinonyl- can change over time due to its stability and degradation properties. The compound is stable at high temperatures and has low volatility, which makes it suitable for long-term studies . Its degradation products can accumulate over time, potentially leading to long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to naphthalenesulfonic acid, dinonyl- can result in persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of naphthalenesulfonic acid, dinonyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At high doses, it can cause toxic and adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .

Metabolic Pathways

Naphthalenesulfonic acid, dinonyl- is involved in several metabolic pathways, including those mediated by naphthalenesulfonate dioxygenase and other related enzymes . These pathways are responsible for the degradation and conversion of the compound into less toxic metabolites. The interactions with cofactors and other enzymes in these pathways are crucial for maintaining metabolic flux and regulating metabolite levels .

Transport and Distribution

Within cells and tissues, naphthalenesulfonic acid, dinonyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

Naphthalenesulfonic acid, dinonyl- exhibits specific subcellular localization patterns that are essential for its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s effects on cellular processes and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalenesulfonic acid, dinonyl- is synthesized through a two-step process:

Industrial Production Methods

The industrial production involves several steps:

    Alkylation: Naphthalene and nonene react in the presence of aluminum chloride.

    Sedimentation: The reaction mixture is allowed to settle.

    Alkali Washing: The mixture is washed with an alkaline solution to remove impurities.

    Distillation: The product is distilled to separate dinonyl naphthalene.

    Sulfonation: Dinonyl naphthalene is sulfonated using concentrated sulfuric acid.

    Water Washing and Desolventizing: The final product is washed with water and desolventized.

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, dinonyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalenesulfonic acid, dinonyl- has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalenesulfonic acid, dinonyl- is unique due to its high molecular weight and water-insolubility, which distinguishes it from other sulfonic acids. Its ability to form stable micelles in nonpolar solvents and its effectiveness as a corrosion inhibitor and phase-transfer catalyst make it particularly valuable in industrial applications .

Properties

IUPAC Name

4,5-di(nonyl)naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-23-27(32(29,30)31)22-25(28(24)26)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJSVKEVRJWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC2=CC(=CC(=C21)CCCCCCCCC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Naphthalenesulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25322-17-2, 773811-74-8
Record name Naphthalenesulfonic acid, dinonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dinonyl-2-naphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773811748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinonylnaphthalenesulphonic acid
Source European Chemicals Agency (ECHA)
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Record name 4,5-Dinonyl-2-naphthalenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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